4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide
Overview
Description
4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide is a chemical compound characterized by its bromophenyl group attached to a thiomorpholine ring, which is further oxidized to form the 1,1-dioxide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide typically involves the following steps:
Formation of Thiomorpholine: Thiomorpholine can be synthesized from morpholine by reacting it with thiophosgene.
Bromination: The thiomorpholine ring is then brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide.
Oxidation: The bromophenyl group is introduced through a nucleophilic substitution reaction, followed by oxidation to form the 1,1-dioxide derivative using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromophenyl group or the thiomorpholine ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, MCPBA, and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation Products: Higher oxidized derivatives of the compound.
Reduction Products: Reduced forms of the bromophenyl group or thiomorpholine ring.
Substitution Products: Derivatives with different functional groups attached to the thiomorpholine ring.
Scientific Research Applications
4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivative .
Comparison with Similar Compounds
4-(4-Bromo-phenyl)-thiomorpholine 1,1-dioxide: Similar structure but with the bromine atom at a different position on the phenyl ring.
4-(3-Bromo-phenyl)-morpholine 1,1-dioxide: Similar to the compound but with a morpholine ring instead of thiomorpholine.
Uniqueness: 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide is unique due to its specific structural features, particularly the presence of the bromophenyl group and the oxidized thiomorpholine ring
Properties
IUPAC Name |
4-(3-bromophenyl)-1,4-thiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-2-1-3-10(8-9)12-4-6-15(13,14)7-5-12/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSFEHSMVQRWIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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